REACTION_CXSMILES
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|
Name
|
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=O
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Name
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Quantity
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1 mol
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Type
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reactant
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Smiles
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CC(=O)C
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
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product
|
Smiles
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C(C1=CC=CO1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
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C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
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|
Name
|
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=O
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Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
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C(C1=CC=CO1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]
|
Name
|
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=O
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Name
|
|
Quantity
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1 mol
|
Type
|
reactant
|
Smiles
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CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
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Type
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product
|
Smiles
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C(C1=CC=CO1)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]
|
Name
|
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CO1)=O
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Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=CC=CC(=O)C=CC=CC1OC=CC=1)C1[O:6][CH:5]=[CH:4]C=1.[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.CC(C)=O>>[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1.[CH:5](=[O:6])[CH3:4]
|
Name
|
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CO1)=CC=CC(C=CC=CC1=CC=CO1)=O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |